molecular formula C20H19NO4 B14120634 3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester CAS No. 886371-27-3

3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester

Katalognummer: B14120634
CAS-Nummer: 886371-27-3
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: BHTSSXZQHWNDPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester is a complex organic compound that features an indole core substituted with a carboxyphenyl group and a tert-butyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated indole under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester
  • 3-(3-Methoxy-phenyl)-indole-1-carboxylic acid tert-butyl ester
  • 3-(3-Nitro-phenyl)-indole-1-carboxylic acid tert-butyl ester

Uniqueness

3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern on the indole core. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Eigenschaften

CAS-Nummer

886371-27-3

Molekularformel

C20H19NO4

Molekulargewicht

337.4 g/mol

IUPAC-Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]benzoic acid

InChI

InChI=1S/C20H19NO4/c1-20(2,3)25-19(24)21-12-16(15-9-4-5-10-17(15)21)13-7-6-8-14(11-13)18(22)23/h4-12H,1-3H3,(H,22,23)

InChI-Schlüssel

BHTSSXZQHWNDPO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3=CC(=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.